

Application Note: Laboratory Synthesis of Acetylisoniazid (N'-acetylisonicotinohydrazide)

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Compound of Interest

Compound Name: Acetylisoniazid

Cat. No.: B140540

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Introduction

Acetylisoniazid (Ac-INH) is the primary metabolite of isoniazid (INH), a crucial first-line antibiotic for the treatment of tuberculosis.[1][2][3] In the body, INH is metabolized in the liver by the N-acetyltransferase 2 (NAT2) enzyme into **Acetylisoniazid**. [1][4] The rate of this acetylation varies among individuals, leading to different metabolic profiles ("slow" vs. "fast" acetylators), which can impact the drug's efficacy and potential for toxicity. For research in pharmacokinetics, drug metabolism, and toxicology, a reliable laboratory source of **Acetylisoniazid** is essential for use as a reference standard.

This document provides a detailed protocol for the chemical synthesis of **Acetylisoniazid** from isoniazid via an acetylation reaction with acetic anhydride. The procedure is straightforward, optimized for a laboratory setting, and yields a product suitable for research applications.

Chemical Reaction

The synthesis involves the N-acetylation of the terminal nitrogen of the hydrazide group in isoniazid using acetic anhydride.

Isoniazid + Acetic Anhydride → **Acetylisoniazid** + Acetic Acid

Experimental Protocol

Materials and Equipment

- Isoniazid (INH)
- Acetic Anhydride
- Deionized Water
- Round-bottom flask
- Water bath or heating mantle with temperature control
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Beakers and Erlenmeyer flasks
- pH meter or pH paper
- Melting point apparatus
- Spectrophotometer (for characterization)

Procedure

This protocol is based on an optimized method for the acetylation of isoniazid.

- **Reaction Setup:** In a round-bottom flask, dissolve a specific molar amount of isoniazid in a minimal amount of deionized water with stirring.
- **Addition of Reagent:** While stirring, slowly add a slight molar excess of acetic anhydride to the isoniazid solution. The reaction is exothermic.
- **Heating and Reaction:** Place the flask in a pre-heated water bath set to 60°C. Continue stirring the reaction mixture at this temperature for 30 minutes to ensure the reaction goes to completion.
- **Cooling and Precipitation:** After 30 minutes, remove the flask from the water bath and allow it to cool to room temperature. Then, place the flask in an ice bath to facilitate the precipitation

of the **Acetylisoniazid** product.

- Isolation of Product: Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.
- Washing: Wash the collected crystals with a small amount of cold deionized water to remove any unreacted starting materials and acetic acid byproduct.
- Drying: Dry the purified product, preferably in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
- Characterization: Confirm the identity and purity of the synthesized **Acetylisoniazid**. Recommended analyses include organoleptic observation, melting point determination, UV-Vis spectrophotometry, and Fourier-transform infrared spectroscopy (FTIR) analysis.

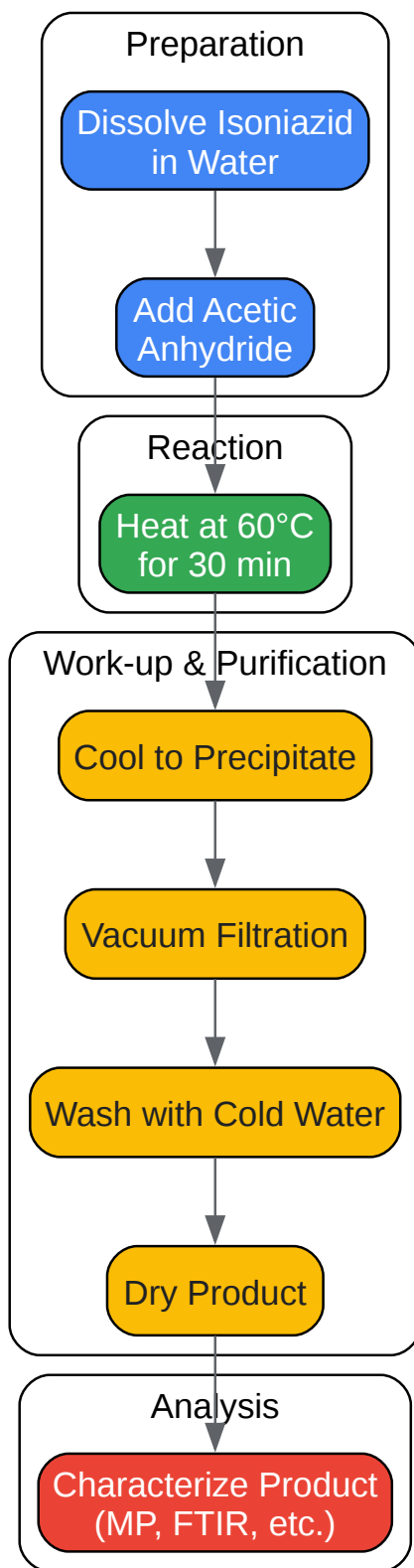
Data Presentation

The synthesized compound should be characterized to confirm its identity and purity. The following table summarizes key physicochemical properties for **Acetylisoniazid**.

Property	Value	Reference
Chemical Formula	C ₈ H ₉ N ₃ O ₂	
Molecular Weight	179.18 g/mol	
CAS Number	1078-38-2	
Appearance	White solid / Crystalline powder	
Purity (Typical)	>98%	
Mass Spectrometry (m/z)	179.18 (M ⁺), with fragments observed at ~180.05, 138.1, and 120.02	

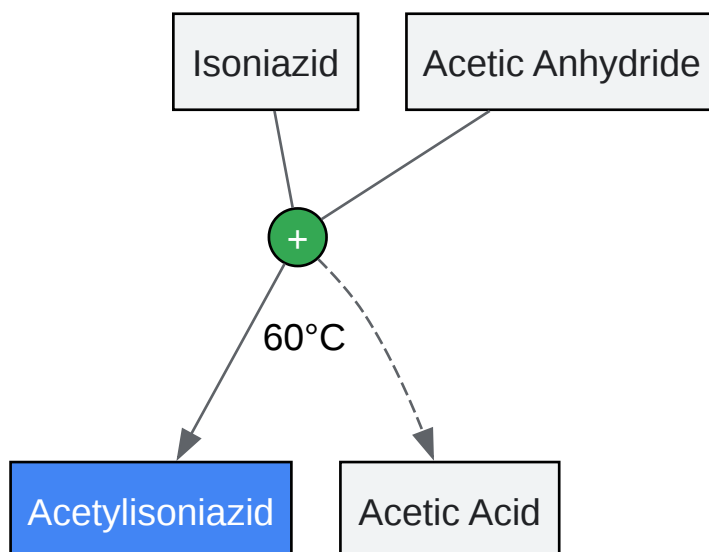
Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the synthesis and the chemical transformation pathway.



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Caption: Experimental workflow for **Acetylisoniazid** synthesis.



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Caption: Chemical reaction pathway for the acetylation of isoniazid.

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